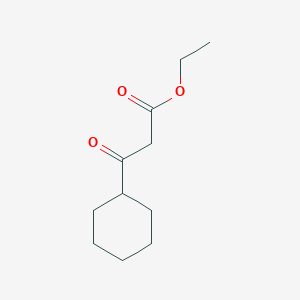

Ethyl 3-cyclohexyl-3-oxopropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103765. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-cyclohexyl-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYASKBLHYSMEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10295662 | |

| Record name | ethyl 3-cyclohexyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15971-92-3 | |

| Record name | 15971-92-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-cyclohexyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-cyclohexyl-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-cyclohexyl-3-oxopropanoate: Synthesis, Properties, and Applications in Drug Development

Introduction

Ethyl 3-cyclohexyl-3-oxopropanoate, a versatile β-keto ester, serves as a pivotal intermediate in the landscape of modern organic synthesis. Its unique molecular architecture, featuring a reactive 1,3-dicarbonyl system coupled with a bulky cyclohexyl group, makes it a valuable building block for the construction of complex molecular scaffolds. This guide provides an in-depth exploration of its chemical and physical properties, synthesis, reactivity, and, most importantly, its applications in the synthesis of pharmacologically active compounds. For researchers and professionals in drug development, understanding the nuances of this reagent is key to unlocking its full potential in the creation of novel therapeutics.

Physicochemical Properties and Identification

The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 15971-92-3 | |

| Molecular Formula | C₁₁H₁₈O₃ | |

| Molecular Weight | 198.26 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 3-CYCLOHEXYL-3-OXO-PROPIONIC ACID ETHYL ESTER, Ethyl 3-cyclohexyl-3-oxopropionate, Ethyl β-oxocyclohexanepropanoate | |

| Appearance | Colorless liquid (at room temperature and pressure) | |

| Boiling Point | 165°C at 20 mmHg |

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and quality control of this compound.

| Spectroscopy | Data |

| ¹³C NMR | Spectra available, confirming the presence of 11 distinct carbon environments. |

| Infrared (IR) | Spectra available, showing characteristic peaks for the ketone and ester carbonyl groups. |

The mass spectrum would be expected to show a molecular ion peak at m/z 198. Key fragmentation patterns for esters typically involve the loss of the alkoxy group (-OEt, m/z 45) and α-cleavage adjacent to the carbonyl groups.

Synthesis of this compound: The Claisen Condensation

The most direct and widely employed method for the synthesis of β-keto esters such as this compound is the Claisen condensation. This reaction involves the base-mediated condensation of two ester molecules, where one acts as a nucleophile (after deprotonation to form an enolate) and the other as an electrophile.

Causality Behind the Experimental Choices

The Claisen condensation is a powerful C-C bond-forming reaction. The choice of a strong base is critical to generate a sufficient concentration of the ester enolate. Sodium ethoxide is a common choice as it is readily prepared and the ethoxide anion is the same as the leaving group of the ester, thus preventing transesterification side reactions. The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the esters and the base. An acidic workup is necessary to protonate the resulting β-keto ester enolate, which is the thermodynamic product of the reaction.

Experimental Protocol: A Representative Claisen Condensation

While a specific protocol for the synthesis of this compound is not widely published, a reliable procedure can be adapted from standard methodologies for Claisen condensations. The following is a representative, self-validating protocol:

Materials:

-

Ethyl cyclohexanecarboxylate

-

Ethyl acetate

-

Sodium ethoxide (or freshly prepared from sodium metal and absolute ethanol)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel is charged with a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol. The solution is stirred under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Esters: A mixture of ethyl cyclohexanecarboxylate (1.0 equivalent) and ethyl acetate (1.5 equivalents) is added dropwise to the stirred solution of sodium ethoxide at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated at reflux for 2-4 hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice and 1 M hydrochloric acid (to neutralize the excess base and protonate the product). The mixture is transferred to a separatory funnel.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

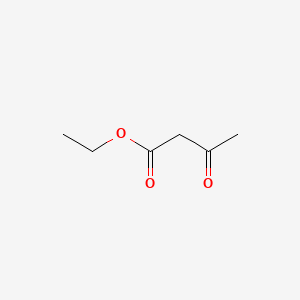

Caption: Claisen condensation for this compound synthesis.

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of its β-keto ester moiety. The methylene protons situated between the two carbonyl groups are significantly acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile, participating in a variety of carbon-carbon bond-forming reactions.

Alkylation

The enolate of this compound can be alkylated at the C2 position using alkyl halides. This reaction is a cornerstone of β-keto ester chemistry, allowing for the introduction of a wide range of substituents. Subsequent hydrolysis and decarboxylation of the alkylated product provide a straightforward route to substituted cyclohexyl ketones.

Synthesis of Heterocycles

The 1,3-dicarbonyl functionality of this compound is an ideal precursor for the synthesis of various heterocyclic systems. For instance, condensation with urea or thiourea derivatives can lead to the formation of barbiturate-like structures, a class of compounds with known sedative and hypnotic properties.[1] Similarly, reaction with hydrazines can yield pyrazole derivatives, which are common scaffolds in many pharmaceuticals.

Caption: Synthetic transformations of this compound.

Applications in Drug Development

While direct, named applications of this compound in the synthesis of commercial drugs are not extensively documented in readily available literature, its structural motifs are present in various pharmacologically active molecules. Its role as a precursor to substituted cyclohexyl ketones and heterocyclic systems makes it a compound of significant interest in medicinal chemistry.

For instance, the cyclohexyl ketone core is a feature in some synthetic cannabinoids and other centrally active agents. The ability to functionalize the ring system via the β-keto ester intermediate provides a powerful tool for structure-activity relationship (SAR) studies.

Furthermore, the general class of β-keto esters are crucial intermediates in the synthesis of a wide array of pharmaceuticals, including certain non-steroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. The reactivity of the dicarbonyl unit allows for the construction of complex ring systems and the introduction of diverse functional groups necessary for biological activity.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and development. Its straightforward synthesis via the Claisen condensation and the rich reactivity of its β-keto ester functionality provide access to a wide range of complex molecular architectures, including substituted ketones and various heterocyclic systems. While specific examples of its incorporation into marketed drugs are not abundant in the public domain, its utility as a scaffold for generating libraries of compounds for biological screening is undeniable. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage this powerful synthetic intermediate.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available from: [Link]

-

Chemistry LibreTexts. 22.8: Chemistry Matters—Barbiturates. Available from: [Link]

-

European Journal of Chemistry. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. Available from: [Link]

-

Organic Syntheses. SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Available from: [Link]

-

Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Available from: [Link]

-

MDPI. Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Asian Journal of Chemistry. A Facile and Efficient Route to the Synthesis of Ethyl 3-Oxo-Cyclohexene-1-Carboxylate as a Valuable Synthetic Intermediate. Available from: [Link]

-

Synthetic studies of β-ketoesters. Available from: [Link]

-

PubChemLite. This compound (C11H18O3). Available from: [Link]

-

Amanote Research. (PDF) Synthesis of Nitrogen Heterocycles From Ethyl. Available from: [Link]

-

Chemical Synthesis Database. 2-methoxy-2-oxothis compound. Available from: [Link]

-

PubChem. Ethyl 3-cyclohexyl-2-oxopropanoate. National Center for Biotechnology Information. Available from: [Link]

-

MedCrave. The synthesis of new barbiturate esters derivatives as intravenous anesthetics: a new dimension of anesthesia route part-IV. Available from: [Link]

-

ResearchGate. (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. Available from: [Link]

-

A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Available from: [Link]

-

Johns Hopkins University. Evidence for toxic precursors in illicit phencyclidine preparations. Available from: [Link]

-

NIH. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Available from: [Link]

-

Phencyclidine analogs and precursors: rotarod and lethal dose studies in the mouse. Available from: [Link]

-

Organic Syntheses. ethyl 3,3-diethoxypropanoate. Available from: [Link]

-

NIH. N-allyl analogues of phencyclidine: chemical synthesis and pharmacological properties. Available from: [Link]

-

A pharmacokinetic study of phenylcyclohexyldiethylamine. An analog of phencyclidine. Available from: [Link]

-

PubChem. Phencyclidine. National Center for Biotechnology Information. Available from: [Link]

-

ETHYL3-CYCLOHEXYL-3-OXOPROPANOATE. Available from: [Link]

-

NROChemistry. Claisen Condensation: Mechanism & Examples. Available from: [Link]

-

ACS Publications. Facile Synthesis of β-Keto Esters from Methyl Acetoacetate and Acid Chloride: The Barium Oxide/Methanol System1. Available from: [Link]

-

JoVE. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. Available from: [Link]

-

ACS Publications. Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. Available from: [Link]

-

Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. Available from: [Link]

-

BYJU'S. Claisen Condensation Mechanism. Available from: [Link]

-

JoVE. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Available from: [Link]

-

Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]

Sources

A Technical Guide to the Synthesis of Ethyl 3-cyclohexyl-3-oxopropanoate via Claisen Condensation

Abstract

This technical guide provides an in-depth exploration of the Claisen condensation, a cornerstone carbon-carbon bond-forming reaction in organic synthesis, applied to the preparation of ethyl 3-cyclohexyl-3-oxopropanoate. This β-keto ester is a valuable synthetic intermediate in the development of pharmaceuticals and other fine chemicals. This document will detail the mechanistic underpinnings of the reaction, provide a validated experimental protocol, discuss methods for purification and characterization, and address critical safety considerations. The content is tailored for researchers, scientists, and professionals in drug development who require a comprehensive and practical understanding of this important transformation.

Introduction: The Significance of β-Keto Esters and the Claisen Condensation

β-Keto esters are a pivotal class of organic compounds, characterized by a ketone functional group at the β-position relative to an ester.[1] This unique structural motif imparts versatile reactivity, making them indispensable building blocks in organic synthesis.[2] They serve as precursors to a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and natural products.[3][4] The acidity of the α-hydrogen, nestled between two carbonyl groups, facilitates the formation of a stabilized enolate, which is a potent nucleophile.[1][5]

The Claisen condensation is a classic and reliable method for the synthesis of β-keto esters.[6] This reaction involves the base-mediated condensation of two ester molecules, where one acts as the enolate donor and the other as the electrophilic acceptor.[7] The result is the formation of a new carbon-carbon bond and the desired β-keto ester.[8][9] The specific reaction detailed in this guide is a "crossed" or "mixed" Claisen condensation, where two different esters, ethyl cyclohexanecarboxylate and ethyl acetate, are employed.[10] This approach can be highly efficient when one ester partner lacks α-hydrogens or when there is a significant difference in the acidity of the α-hydrogens between the two esters.

The Mechanism of the Crossed Claisen Condensation

The synthesis of this compound proceeds through a well-established, multi-step mechanism. A strong base, typically sodium ethoxide, is crucial for the reaction to proceed.[11][12] The choice of an alkoxide base that matches the alkoxy group of the ester is critical to prevent transesterification, a competing reaction that can lead to a mixture of products.[7]

The key mechanistic steps are as follows:

-

Enolate Formation: The alkoxide base abstracts an acidic α-hydrogen from ethyl acetate to form a resonance-stabilized enolate ion.[9][10] This step is reversible, and the equilibrium lies towards the starting materials.[7]

-

Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl cyclohexanecarboxylate. This results in the formation of a tetrahedral intermediate.[9][13]

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide leaving group. This step yields the desired β-keto ester, this compound.[14][15]

-

Deprotonation of the Product (Driving Force): The β-keto ester product has a highly acidic α-hydrogen (pKa ≈ 11) situated between the two carbonyl groups.[3][16] The ethoxide base present in the reaction mixture readily deprotonates the product to form a new, highly resonance-stabilized enolate. This irreversible acid-base reaction is the thermodynamic driving force that shifts the overall equilibrium towards the product.[7][10][13]

-

Acidic Workup: In the final step, an aqueous acid (e.g., dilute sulfuric or hydrochloric acid) is added to neutralize the enolate and any remaining base, yielding the final, neutral β-keto ester product.[10][16]

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and rationale. Adherence to anhydrous conditions is paramount for success, as water will react with the sodium ethoxide base and hydrolyze the ester starting materials.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |

| Ethyl cyclohexanecarboxylate | 156.22 | 0.963 | 15.6 g | 0.10 |

| Ethyl acetate | 88.11 | 0.902 | 17.6 g | 0.20 |

| Sodium ethoxide | 68.05 | - | 7.5 g | 0.11 |

| Diethyl ether (anhydrous) | 74.12 | 0.713 | 150 mL | - |

| 1 M Sulfuric acid | 98.08 | - | ~120 mL | - |

| Saturated sodium bicarbonate | - | - | 50 mL | - |

| Saturated sodium chloride | - | - | 50 mL | - |

| Anhydrous magnesium sulfate | 120.37 | - | ~10 g | - |

Step-by-Step Procedure

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a pressure-equalizing dropping funnel. The entire apparatus must be flame-dried or oven-dried and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

-

Reagent Addition: The flask is charged with sodium ethoxide (7.5 g, 0.11 mol) and anhydrous diethyl ether (100 mL). Stirring is initiated. A solution of ethyl cyclohexanecarboxylate (15.6 g, 0.10 mol) and ethyl acetate (17.6 g, 0.20 mol) in anhydrous diethyl ether (50 mL) is prepared and transferred to the dropping funnel.

-

Reaction Execution: The ester solution is added dropwise to the stirred suspension of sodium ethoxide over a period of approximately 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is heated to reflux for an additional 2 hours to ensure the reaction goes to completion.

-

Workup and Isolation: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold 1 M sulfuric acid (120 mL). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (50 mL) and saturated sodium chloride solution (50 mL). The organic layer is then dried over anhydrous magnesium sulfate.

-

Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Characterization of this compound

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Infrared (IR) Spectroscopy

The IR spectrum of a β-keto ester is distinctive due to the presence of both keto and ester carbonyl groups.[17] The keto-enol tautomerism inherent to these molecules can also be observed.[1]

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| C=O (ester) | ~1740 | Strong | Typical for a saturated ester.[18] |

| C=O (ketone) | ~1715 | Strong | Typical for a saturated ketone.[19] |

| C-O (ester) | 1300-1000 | Strong (two bands) | Characteristic C-O stretches of an ester.[20] |

| C-H (sp³) | 2980-2850 | Medium-Strong | Aliphatic C-H stretching. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the connectivity of the atoms in the molecule.[1][21] The presence of keto-enol tautomers can lead to the appearance of two sets of signals in the NMR spectra.[22]

Expected ¹H NMR Chemical Shifts (Keto Tautomer):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂- (ethyl ester) | ~4.2 | Quartet | 2H |

| -CH₃ (ethyl ester) | ~1.3 | Triplet | 3H |

| -CH₂- (between carbonyls) | ~3.4 | Singlet | 2H |

| -CH- (cyclohexyl, adjacent to C=O) | ~2.5 | Multiplet | 1H |

| -CH₂- (cyclohexyl) | 1.1-2.0 | Multiplet | 10H |

Expected ¹³C NMR Chemical Shifts (Keto Tautomer):

| Carbon | Chemical Shift (δ, ppm) |

| C=O (ketone) | ~202 |

| C=O (ester) | ~168 |

| -CH₂- (ethyl ester) | ~61 |

| -CH₂- (between carbonyls) | ~49 |

| -CH- (cyclohexyl, adjacent to C=O) | ~52 |

| -CH₂- (cyclohexyl) | 25-30 |

| -CH₃ (ethyl ester) | ~14 |

Safety Considerations

A thorough understanding and implementation of safety protocols are essential when performing this synthesis.

-

Sodium Ethoxide: This is a highly corrosive and flammable solid that reacts violently with water.[23] It should be handled in a fume hood, away from ignition sources, and personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.[23]

-

Diethyl Ether: This is an extremely flammable and volatile solvent.[24] All operations involving diethyl ether must be conducted in a well-ventilated fume hood, and sources of ignition (open flames, hot plates, static discharge) must be strictly avoided.[25][26] Peroxide formation in aged ethers is a significant explosion hazard; only fresh, tested ether should be used.[25]

-

General Precautions: The reaction is exothermic and should be cooled if necessary. The use of a blast shield is recommended. All glassware should be inspected for cracks before use. An appropriate fire extinguisher (Class B) should be readily accessible.

Conclusion

The Claisen condensation provides a robust and efficient route for the synthesis of this compound. By understanding the underlying mechanism, carefully controlling reaction conditions, particularly the exclusion of moisture, and adhering to strict safety protocols, researchers can reliably produce this valuable β-keto ester. The detailed experimental and characterization data provided in this guide serve as a comprehensive resource for scientists engaged in synthetic and medicinal chemistry.

References

-

Dieckmann Condensation. NROChemistry. Available at: [Link]

-

Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. (2020-09-14). Available at: [Link]

-

Claisen Condensation Mechanism. BYJU'S. Available at: [Link]

-

The Claisen Condensation Reaction. Chemistry LibreTexts. (2024-03-17). Available at: [Link]

-

Claisen condensation. Wikipedia. Available at: [Link]

-

Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. Available at: [Link]

-

Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. JoVE. (2025-05-22). Available at: [Link]

-

Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. (2025-03-17). Available at: [Link]

-

Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. JoVE. (2023-04-30). Available at: [Link]

-

Claisen Condensation Reaction Mechanism. Chemistry Steps. Available at: [Link]

-

The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society. (2020-08-04). Available at: [Link]

-

The Claisen Condensation Reaction. Chemistry LibreTexts. (2024-09-30). Available at: [Link]

-

The Claisen Condensation Reaction. Chemistry LibreTexts. (2024-07-30). Available at: [Link]

-

Claisen Condensation. Organic Chemistry Portal. Available at: [Link]

-

The Claisen Condensation. University of Babylon. Available at: [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. (2023-09-22). Available at: [Link]

-

The Claisen Condensation Reaction. OpenStax. (2023-09-20). Available at: [Link]

-

Claisen Condensation Reaction Mechanism. YouTube. (2018-05-10). Available at: [Link]

- PROCESS FOR PURIFYING AN a-KETO ESTER. Google Patents.

-

diethyl ether - SAFETY DATA SHEET. RCI Labscan. (2021-04-01). Available at: [Link]

-

Carbonyl compounds - IR spectroscopy. Masaryk University. Available at: [Link]

-

Diethyl Ether. University of California, Santa Barbara. (2014-07-21). Available at: [Link]

-

Diethyl Ether - Standard Operating Procedure. University of California, Santa Barbara. (2012-12-14). Available at: [Link]

-

Mastering β-keto esters. ResearchGate. (2025-08-06). Available at: [Link]

-

Claisen condensation. University of Calgary. Available at: [Link]

-

Nuclear Magnetic Resonance Studies of Enolizable Cyclic β-Keto Esters. The Journal of Organic Chemistry. Available at: [Link]

-

An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education. Available at: [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. (2018-07-01). Available at: [Link]

-

Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. MDPI. Available at: [Link]

- Method for preparing acyclic beta keto ester. Google Patents.

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2024-09-30). Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. ResearchGate. (2025-08-13). Available at: [Link]

-

Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available at: [Link]

-

Claisen Condensation & Ester Synthesis Solutions. Studylib. Available at: [Link]

-

Recent advances in the transesterification of β-keto esters. RSC Publishing. (2021-07-02). Available at: [Link]

-

Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 5. aklectures.com [aklectures.com]

- 6. Claisen Condensation [organic-chemistry.org]

- 7. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Claisen condensation - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.pg.edu.pl [chem.pg.edu.pl]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. fishersci.com [fishersci.com]

- 24. rcilabscan.com [rcilabscan.com]

- 25. faculty.washington.edu [faculty.washington.edu]

- 26. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

Keto-enol tautomerism in Ethyl 3-cyclohexyl-3-oxopropanoate

An In-depth Technical Guide to the Keto-Enol Tautomerism of Ethyl 3-cyclohexyl-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a β-keto ester of significant interest in synthetic and medicinal chemistry, exhibits a dynamic equilibrium between its keto and enol tautomeric forms. This guide provides a comprehensive examination of this phenomenon, delving into the structural underpinnings, thermodynamic principles, and analytical methodologies used to characterize the tautomeric equilibrium. We will explore the profound influence of solvent polarity and intramolecular hydrogen bonding on the position of this equilibrium. Detailed, field-proven protocols for the analysis of the tautomeric mixture by Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are presented, offering researchers the tools to quantitatively assess this critical molecular property. This document is intended to serve as a technical resource for scientists engaged in the research and development of molecules where tautomerism can significantly impact chemical reactivity, bioavailability, and therapeutic efficacy.

Foundational Principles of Keto-Enol Tautomerism

Keto-enol tautomerism is a form of constitutional isomerism where a molecule exists in a dynamic equilibrium between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a carbon-carbon double bond).[1][2][3] This interconversion involves the formal migration of a proton and the rearrangement of bonding electrons.[3][4] Unlike resonance structures, tautomers are distinct chemical species with different physical and chemical properties that can, in some cases, be isolated.[1][3] The equilibrium between the two forms can be catalyzed by either acid or base.[1][5]

For most simple aldehydes and ketones, the equilibrium heavily favors the more stable keto form, often due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[1][5] However, in β-dicarbonyl compounds, such as this compound, the enol form can be significantly stabilized, leading to a more balanced equilibrium.[2]

Structural Factors Stabilizing the Enol Tautomer

Several key structural features can shift the equilibrium towards the enol form:[1][2]

-

Conjugation: The carbon-carbon double bond of the enol can be in conjugation with the adjacent carbonyl group of the ester, creating a more delocalized and stable π-system.[1][6]

-

Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester, creating a stable six-membered ring-like structure.[1][2][6][7] This is a particularly dominant stabilizing factor in β-dicarbonyl compounds.

-

Aromaticity: If the enol form is part of an aromatic system (e.g., phenol), it will be overwhelmingly favored.[1][5]

The interplay of these factors determines the relative concentrations of the keto and enol tautomers at equilibrium.

Keto-Enol Equilibrium in this compound

This compound possesses the requisite α-hydrogens (protons on the carbon atom between the two carbonyl groups) to undergo tautomerization.[4] The equilibrium for this specific β-keto ester is depicted below.

Caption: Keto-enol tautomeric equilibrium of this compound.

The presence of the bulky cyclohexyl group can introduce steric effects that may influence the planarity of the enol form and, consequently, the strength of the intramolecular hydrogen bond and the degree of conjugation.

Experimental Determination of Tautomeric Equilibrium

The quantitative analysis of the keto-enol equilibrium is crucial for understanding the chemical behavior of this compound. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the primary techniques employed for this purpose.

Analysis by ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful and direct method for determining the equilibrium constant (Keq) of tautomerization in solution.[8][9] The interconversion between the keto and enol forms is typically slow on the NMR timescale at room temperature, allowing for the observation of distinct signals for each tautomer.[8][10]

Key ¹H NMR Spectral Features:

| Proton | Keto Form (Expected δ, ppm) | Enol Form (Expected δ, ppm) | Rationale for Chemical Shift |

| α-CH₂ | ~3.5 | - | Methylene protons between two carbonyls are deshielded. |

| Vinyl CH | - | ~5.0-5.5 | Olefinic proton in the enol structure. |

| Enolic OH | - | ~12-13 | Highly deshielded due to strong intramolecular hydrogen bonding.[8] |

| Cyclohexyl CH | ~2.2-2.5 (adjacent to C=O) | ~2.0-2.3 | Deshielded proton on the cyclohexyl ring adjacent to the carbonyl. |

| Ethyl OCH₂ | ~4.1-4.2 | ~4.1-4.2 | Methylene protons of the ethyl ester group. |

| Ethyl CH₃ | ~1.2-1.3 | ~1.2-1.3 | Methyl protons of the ethyl ester group. |

Experimental Protocol for Keq Determination by ¹H NMR:

-

Sample Preparation:

-

Accurately prepare a solution of this compound of known concentration in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[11]

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer and lock on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and signal resolution.[11]

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the area of a well-resolved signal corresponding to the keto form (e.g., the α-CH₂ singlet) and a well-resolved signal for the enol form (e.g., the vinyl CH singlet).

-

Calculate the equilibrium constant (Keq) using the following equation:

Keq = [Enol] / [Keto] = (Integral of Enol Signal) / (Integral of Keto Signal) [8]

-

Caption: Workflow for Keq determination by ¹H NMR Spectroscopy.

Analysis by UV-Vis Spectroscopy

UV-Vis spectroscopy can also be employed to study the keto-enol equilibrium, particularly in cases where the tautomers have distinct electronic transitions.[12][13] The enol form, with its conjugated π-system, typically absorbs at a longer wavelength (lower energy) compared to the non-conjugated keto form.[14]

Experimental Protocol for Keq Determination by UV-Vis:

-

Sample Preparation:

-

Prepare a series of solutions of this compound in the solvent of interest at various known concentrations.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use the pure solvent as a reference in the reference cuvette.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the absorption maximum (λmax) for the enol tautomer.

-

The concentration of the enol form can be determined using the Beer-Lambert Law (A = εbc), provided the molar absorptivity (ε) of the pure enol form is known or can be estimated.

-

The concentration of the keto form is then calculated by subtracting the enol concentration from the total concentration of the β-keto ester.

-

Calculate Keq.

-

Influence of Solvent on the Tautomeric Equilibrium

The choice of solvent can dramatically shift the keto-enol equilibrium.[15][16][17] This is a critical consideration in drug development and chemical synthesis, as the predominant tautomer in a given environment will dictate the molecule's properties and reactivity.

-

Non-polar Solvents (e.g., hexane, carbon tetrachloride): These solvents favor the enol form.[16] The intramolecular hydrogen bond of the enol is most stable in a non-polar environment where there is no competition from solvent molecules for hydrogen bonding.[1][17]

-

Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents can act as hydrogen bond acceptors, potentially disrupting the intramolecular hydrogen bond of the enol and stabilizing the more polar keto form.[15]

-

Polar Protic Solvents (e.g., water, ethanol): These solvents can both donate and accept hydrogen bonds. They can stabilize the polar keto form through intermolecular hydrogen bonding with the carbonyl groups.[3][16] They can also compete with the intramolecular hydrogen bond of the enol, thus favoring the keto tautomer.

Table 1: Expected Solvent Effects on the Keq of this compound

| Solvent Type | Example Solvents | Expected Effect on Equilibrium | Predicted Keq Value |

| Non-polar | Hexane, Cyclohexane, CCl₄ | Favors Enol Form | High |

| Polar Aprotic | DMSO, Acetonitrile, Acetone | Favors Keto Form | Low |

| Polar Protic | Water, Methanol, Ethanol | Strongly Favors Keto Form | Very Low |

Thermodynamic Considerations

The position of the tautomeric equilibrium is governed by the Gibbs free energy difference (ΔG°) between the keto and enol forms.[18][19]

ΔG° = -RT ln(Keq)

Where:

-

R is the gas constant

-

T is the temperature in Kelvin

-

Keq is the equilibrium constant

By determining Keq at different temperatures (van't Hoff plot), the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization can be calculated, providing deeper insight into the thermodynamic driving forces of the equilibrium.[20][21] Generally, the conversion of the keto to the enol form is endothermic (ΔH° > 0) for simple ketones but can be less so or even exothermic for β-dicarbonyls due to the stabilizing factors of the enol.

Conclusion

The keto-enol tautomerism of this compound is a fundamental characteristic that dictates its chemical and physical behavior. A thorough understanding and quantitative assessment of this equilibrium are paramount for its effective application in research and development. The methodologies outlined in this guide, particularly ¹H NMR spectroscopy, provide a robust framework for characterizing the tautomeric landscape of this and related β-dicarbonyl compounds. By controlling factors such as solvent environment, researchers can potentially modulate the tautomeric ratio to optimize reaction outcomes or biological activity.

References

-

Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. [Link]

-

Organic Chemistry Tutor. Keto-Enol Tautomerism. [Link]

-

Fiveable. Keto–Enol Tautomerism | Organic Chemistry Class Notes. [Link]

-

Journal of Chemical Education. (2010). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. [Link]

-

PIPER: Resources for Teaching Physical Chemistry. Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. [Link]

-

Journal of the American Chemical Society. Kinetics and thermodynamics of keto-enol tautomerism of simple carbonyl compounds: an approach based on a kinetic study of halogenation at low halogen concentrations. [Link]

-

askIITians. (2014, November 16). Explain in detail about the factors affecting keto enol tautomerism. [Link]

-

Quora. (2017, July 17). What are the factors that govern the stability of keto-enol tautomerism?[Link]

-

Canadian Science Publishing. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. [Link]

-

RSC Publishing. (2014). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. [Link]

-

ACS Publications. (2024, June 20). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. [Link]

-

SciSpace. (1985, March 31). Solvent effects on keto-enol equilibria: tests of quantitative models. [Link]

-

Semantic Scholar. (1965, May 1). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. [Link]

-

SciSpace. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. [Link]

-

Asian Journal of Chemistry. (2013). Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyd. [Link]

-

Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526. [Link]

-

DiVerdi, J. A. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]

-

ResearchGate. (2001). Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. [Link]

-

MDPI. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. [Link]

-

Chemistry LibreTexts. (2022, September 3). 4.4: Ethyl Acetoacetate and Its Enol Form. [Link]

-

Semantic Scholar. (2020). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. [Link]

-

ResearchGate. UV-Vis absorption spectrum of the enol tautomer (in blue) and emission.... [Link]

-

Wikipedia. Enol. [Link]

-

The Research Portal. (2018, June 21). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. [Link]

-

Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. [Link]

-

YouTube. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions. [Link]

-

ResearchGate. (2004). The Use of NMR Spectroscopy to Study Tautomerism. [Link]

-

PubMed. (2011, February). Determination of thermodynamic parameters of tautomerization in gas phase by mass spectrometry and DFT calculations: Keto-enol versus nitrile-ketenimine equilibria. [Link]

-

Drexler, E. J., & Field, K. W. (1976). An NMR Study of Keto-Enol Tautomerism in β-Dicarbonyl Compounds. Journal of Chemical Education, 53(6), 392. [Link]

-

ACS Publications. (1976). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. [Link]

-

ResearchGate. Synthesis of ethyl (S)-3-(1-methyl-2-oxocyclohexyl)-2-oxopropanoate (10). [Link]

-

ResearchGate. (2025, August 13). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. [Link]

-

AIR Unimi. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. [Link]

-

Chemical Synthesis Database. 2-methoxy-2-oxothis compound. [Link]

-

YouTube. (2024, May 9). Keto Enol Tautomerism. [Link]

-

PMC - NIH. (2020, November 20). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. [Link]

-

PubChem. This compound. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. fiveable.me [fiveable.me]

- 4. Enol - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. youtube.com [youtube.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines (2018) | Freddy Zutterman | 19 Citations [scispace.com]

- 13. asianpubs.org [asianpubs.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. glaserr.missouri.edu [glaserr.missouri.edu]

- 16. Explain in detail about the factors affecting keto enol tautomerism a - askIITians [askiitians.com]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. Calculating Thermodynamic Stabilities of KetoâEnol Tautomers of Aldehydes, Ketones, Esters, and Amides â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Determination of thermodynamic parameters of tautomerization in gas phase by mass spectrometry and DFT calculations: Keto-enol versus nitrile-ketenimine equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. glaserr.missouri.edu [glaserr.missouri.edu]

Spectroscopic data (NMR, IR, MS) of Ethyl 3-cyclohexyl-3-oxopropanoate

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-cyclohexyl-3-oxopropanoate

This guide provides a comprehensive analysis of the spectroscopic data for this compound (C₁₁H₁₈O₃), a β-keto ester of interest in synthetic chemistry and drug development. As Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this document is structured to provide a foundational understanding of why the spectra appear as they do, linking theoretical principles to practical, field-proven insights. Every protocol herein is designed as a self-validating system, ensuring that researchers can confidently replicate and interpret their own findings.

Introduction: The Structural Nuances of a β-Keto Ester

This compound is a bifunctional molecule containing both a ketone and an ester group, separated by a methylene unit. This arrangement classifies it as a β-keto ester, a structural motif that imparts unique chemical reactivity. The most significant characteristic of β-keto esters is their existence as a dynamic equilibrium between two tautomeric forms: the keto and the enol forms.[1] This equilibrium is a critical factor in the molecule's reactivity and is readily observable through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR).

The position of the keto-enol equilibrium is highly sensitive to the molecular environment, including solvent polarity and temperature.[1][2] Understanding this dynamic behavior is paramount for predicting its role in reaction mechanisms and its interactions in biological systems. This guide will dissect the NMR, Infrared (IR), and Mass Spectrometry (MS) data to build a complete structural portrait of this molecule in both its tautomeric forms.

Keto-Enol Tautomerism: A Dynamic Equilibrium

The acidity of the α-hydrogens (the protons on the carbon between the two carbonyl groups) facilitates the reversible intramolecular transfer of a proton and the shifting of a π-bond to form the enol tautomer.[1] The enol form is stabilized by the resulting conjugated π-system and a strong intramolecular hydrogen bond.[1][3]

Sources

Chemical structure and IUPAC name of Ethyl 3-cyclohexyl-3-oxopropanoate

An In-Depth Technical Guide to Ethyl 3-cyclohexyl-3-oxopropanoate: Structure, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of this compound, a versatile β-keto ester that serves as a crucial intermediate in advanced organic synthesis. We will delve into its chemical structure, nomenclature, and key physicochemical properties. The core of this document is a detailed exploration of a robust synthetic protocol, including a mechanistic breakdown and practical, field-proven insights into the experimental choices. Furthermore, we examine the compound's chemical reactivity, focusing on its utility as a building block in the development of complex molecules for the pharmaceutical and agrochemical industries. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this valuable synthetic intermediate.

Chemical Identity and Molecular Structure

This compound is a β-keto ester characterized by a cyclohexyl ring attached to a carbonyl group, which is in a β-position relative to an ethyl ester functionality. This arrangement imparts unique reactivity that makes it a valuable precursor in various synthetic pathways.

IUPAC Nomenclature and Identifiers

-

IUPAC Name: this compound[1]

-

Synonyms: 3-CYCLOHEXYL-3-OXO-PROPIONIC ACID ETHYL ESTER, Ethyl 3-cyclohexy-3-oxo-propionate, ethyl beta-oxocyclohexanepropionate[1]

Molecular Structure

The structure consists of a central three-carbon propanoate chain. The carbon at position 3 (C3) is part of a ketone, bonded to a cyclohexyl group. The carbon at position 1 (C1) is part of an ethyl ester. The carbon at position 2 (C2), situated between two carbonyl groups, is known as an active methylene group, which is the primary center of reactivity.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in synthesis. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 198.26 g/mol | [1][2] |

| Appearance | Clear liquid | [4] |

| Density | 1.039 g/cm³ (Predicted) | [4] |

| Boiling Point | 165 °C at 20 mmHg | [4] |

| Storage Conditions | Room temperature, under inert atmosphere | [2][4][5] |

Synthesis and Mechanistic Insights

The synthesis of β-keto esters like this compound is a cornerstone of organic chemistry. A highly reliable and scalable method is the Claisen condensation, which involves the acylation of an ester enolate.

Retrosynthetic Analysis & Strategy

The most logical disconnection for this target molecule is at the C2-C3 bond. This bond can be formed by the reaction of an ethyl acetate enolate (the nucleophile) with a cyclohexanecarbonyl derivative (the electrophile), such as cyclohexanecarbonyl chloride. This approach is chosen for its high efficiency, use of readily available starting materials, and proven reliability for constructing β-dicarbonyl systems.

Reaction Mechanism: Acylation of Ethyl Acetate

The mechanism involves three key stages: enolate formation, nucleophilic acyl substitution, and a final acid-base reaction.

-

Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), is required to deprotonate the α-carbon of ethyl acetate. This step is an equilibrium, but the subsequent step drives the reaction forward.

-

Nucleophilic Attack: The generated enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride.

-

Tetrahedral Intermediate & Elimination: A tetrahedral intermediate is formed, which then collapses, eliminating the chloride ion as a leaving group to form the β-keto ester.

-

Deprotonation: The product, this compound, has a highly acidic active methylene proton (pKa ≈ 11). The ethoxide base present in the reaction mixture rapidly deprotonates the product to form a resonance-stabilized enolate. This final, irreversible acid-base step is the thermodynamic driving force for the entire reaction sequence. An acidic workup is then required to re-protonate this enolate and yield the final neutral product.

Caption: Mechanism of the Claisen condensation for synthesis.

Experimental Protocol: Synthesis

This section provides a detailed, step-by-step methodology for the laboratory synthesis of this compound.

Materials and Reagents

-

Sodium metal

-

Absolute Ethanol (anhydrous)

-

Ethyl acetate (anhydrous)

-

Cyclohexanecarbonyl chloride

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

Safety Precautions

-

GHS Hazards: The target compound is harmful if swallowed or inhaled and causes skin and eye irritation.[1]

-

Handling: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety goggles, gloves) is mandatory. Sodium metal reacts violently with water; handle with extreme care.

Step-by-Step Procedure

-

Preparation of Sodium Ethoxide: In a three-neck flask equipped with a reflux condenser and an inert gas inlet, carefully add sodium metal (1.0 eq) in small pieces to absolute ethanol (sufficient to dissolve) at 0 °C. Allow the reaction to proceed until all the sodium has dissolved. This in-situ preparation ensures a fresh, highly reactive base.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add anhydrous ethyl acetate (2.0 eq) dropwise while maintaining the temperature at 0-5 °C. The excess ethyl acetate ensures that the base is fully consumed and helps drive the equilibrium towards enolate formation.

-

Acylation: Add a solution of cyclohexanecarbonyl chloride (1.0 eq) in anhydrous diethyl ether dropwise to the reaction mixture over 30-60 minutes. Maintain the temperature below 10 °C to control the exothermic reaction. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Reaction Quench and Workup: Cool the mixture in an ice bath and slowly quench by adding 1 M HCl until the solution is acidic (pH ≈ 5-6). This step protonates the product enolate and neutralizes any remaining base.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (to remove acidic impurities), water, and finally, brine (to aid in phase separation).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield the final product as a clear liquid.[4]

Caption: Experimental workflow for synthesis and purification.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the reactivity of its active methylene group. This position is readily deprotonated by a suitable base to form a nucleophilic enolate, which can be used to form new carbon-carbon bonds.

-

Intermediate in Organic Synthesis: It is a valuable intermediate for preparing more complex molecules for the pharmaceutical and agrochemical industries.[2]

-

Functional Group Transformations: The dual carbonyl functionality allows for a wide range of transformations, making it a versatile building block.[2]

-

Alkylation Reactions: The active methylene proton can be removed by a base, and the resulting carbanion can react with alkyl halides in a nucleophilic substitution reaction. This allows for the introduction of various alkyl groups at the C2 position.

-

Knorr Pyrrole Synthesis: β-keto esters are classic starting materials for the Knorr pyrrole synthesis and Paal-Knorr synthesis, which are fundamental methods for creating heterocyclic rings that are prevalent in medicinal chemistry.

-

Decarboxylation: Following alkylation or other modifications, the ester group can be hydrolyzed and the resulting β-keto acid can be easily decarboxylated upon heating to yield a substituted cyclohexyl ketone. This provides a powerful two-step method for the α-alkylation of ketones.

Conclusion

This compound is a synthetically valuable and versatile β-keto ester. Its straightforward synthesis via the Claisen condensation and the unique reactivity of its active methylene group make it an indispensable building block for organic chemists. Its ability to participate in a wide array of carbon-carbon bond-forming reactions and subsequent functional group transformations solidifies its importance as a key intermediate in the synthesis of complex organic molecules, particularly within the realms of medicinal and materials chemistry.

References

- 1. This compound | C11H18O3 | CID 266327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. PubChemLite - this compound (C11H18O3) [pubchemlite.lcsb.uni.lu]

- 4. 3-CYCLOHEXYL-3-OXO-PROPIONIC ACID ETHYL ESTER | 15971-92-3 [chemicalbook.com]

- 5. 15971-92-3|this compound|BLD Pharm [bldpharm.com]

Physical and chemical properties of 3-Cyclohexyl-3-oxopropionic acid ethyl ester

An In-depth Technical Guide to 3-Cyclohexyl-3-oxopropionic Acid Ethyl Ester

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Cyclohexyl-3-oxopropionic acid ethyl ester, a versatile β-keto ester intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the core physicochemical properties, spectroscopic signatures, synthesis, and analytical validation of this compound, offering field-proven insights into its handling and application.

Compound Identification and Structure

3-Cyclohexyl-3-oxopropionic acid ethyl ester is a bifunctional organic molecule containing both a ketone and an ester moiety, separated by a methylene group. This β-dicarbonyl arrangement is the source of its unique reactivity and utility as a synthetic building block.

-

IUPAC Name: ethyl 3-cyclohexyl-3-oxopropanoate[1]

-

Synonyms: 3-Cyclohexyl-3-oxo-propionic acid ethyl ester, Ethyl 3-cyclohexyl-3-oxopropionate, Ethyl β-oxocyclohexanepropionate[1][2]

-

Canonical SMILES: CCOC(=O)CC(=O)C1CCCCC1[1]

-

InChIKey: ASYASKBLHYSMEG-UHFFFAOYSA-N[1]

The presence of the cyclohexyl group imparts lipophilicity, a desirable trait in many drug discovery programs, while the β-keto ester functionality provides a reactive handle for a wide array of chemical transformations.

Physicochemical Properties

The physical properties of a compound are critical for its application in experimental settings, influencing solvent selection, reaction conditions, and purification methods. The data below has been compiled from authoritative chemical databases.

| Property | Value | Source |

| Molecular Weight | 198.26 g/mol | [1][3] |

| Boiling Point | 165°C at 20 mmHg | [2] |

| Appearance | Colorless liquid (inferred) | [4] |

| XLogP3-AA (Lipophilicity) | 2.4 | [1] |

| Topological Polar Surface Area | 43.4 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 5 | [1] |

Causality Insight: The relatively high boiling point is consistent with its molecular weight and polar carbonyl groups. The XLogP value of 2.4 indicates moderate lipophilicity, suggesting good solubility in common organic solvents like ethyl acetate, dichloromethane, and THF, but poor solubility in water. The absence of hydrogen bond donors and the presence of three acceptors will govern its interaction with protic solvents and its behavior in chromatographic separations.

Synthesis and Chemical Reactivity

The synthesis of β-keto esters like 3-cyclohexyl-3-oxopropionic acid ethyl ester is a cornerstone of synthetic organic chemistry. A robust and scalable approach involves the acylation of a malonic ester derivative, a strategy that offers high yields and purity.

Synthetic Workflow: A Malonic Ester Approach

A highly effective method is analogous to the synthesis of similar keto esters, proceeding via the acylation of monoethyl malonate.[5] This pathway is chosen for its efficiency and control over the final product structure.

Caption: Synthetic workflow for 3-Cyclohexyl-3-oxopropionic acid ethyl ester.

Core Reactivity

The key to the compound's utility lies in the active methylene group (the -CH₂- between the two carbonyls). The protons on this carbon are significantly acidic (pKa ≈ 11 in DMSO) because the resulting carbanion (enolate) is stabilized by resonance, delocalizing the negative charge onto both oxygen atoms.

This acidity allows for easy deprotonation with a suitable base (e.g., sodium ethoxide, LDA) to form a potent nucleophile. This enolate can undergo a variety of C-C bond-forming reactions, including:

-

Alkylation: Reaction with alkyl halides to introduce substituents at the α-position.

-

Acylation: Reaction with acyl chlorides or anhydrides.

-

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

This reactivity makes it a valuable precursor for synthesizing more complex molecules, including heterocyclic compounds and substituted cyclohexyl derivatives for drug discovery programs.[4][6]

Analytical Characterization and Validation

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and stability of a chemical intermediate. A combination of spectroscopic methods provides a self-validating system for confirming the structure.

Spectroscopic Data Profile

| Technique | Expected Key Features |

| ¹H NMR | - Active Methylene Protons: A singlet around 3.4-3.6 ppm. - Ethyl Group: A quartet around 4.1-4.2 ppm (OCH₂) and a triplet around 1.2-1.3 ppm (CH₃). - Cyclohexyl Group: A complex multiplet in the upfield region (1.0-2.5 ppm). |

| ¹³C NMR | - Keto Carbonyl: A peak around 202-205 ppm. - Ester Carbonyl: A peak around 167-170 ppm. - Active Methylene Carbon: A peak around 45-50 ppm. - Ethyl Group: Peaks around 61 ppm (OCH₂) and 14 ppm (CH₃). - Cyclohexyl Carbons: Several peaks in the 25-45 ppm range. |

| Infrared (IR) | - Strong C=O Stretch (Ketone): ~1715 cm⁻¹. - Strong C=O Stretch (Ester): ~1740 cm⁻¹. - C-H Stretches (Aliphatic): ~2850-2950 cm⁻¹. |

| Mass Spectrometry (MS) | - Monoisotopic Mass: 198.1256 Da.[1] - Expected Adducts (ESI+): [M+H]⁺ at m/z 199.13, [M+Na]⁺ at m/z 221.11.[7] |

Expertise Insight: The distinct chemical shifts of the two carbonyl carbons in the ¹³C NMR spectrum and the two separate C=O stretching frequencies in the IR spectrum are definitive proof of the β-keto ester functionality. The integration of the signals in the ¹H NMR spectrum provides quantitative validation of the proton count for each part of the molecule.

Standard Operating Protocol: NMR for Structural Validation

This protocol describes a self-validating system for confirming the identity and purity of a synthesized batch of 3-Cyclohexyl-3-oxopropionic acid ethyl ester.

Caption: Standard workflow for NMR-based structural validation.

Step-by-Step Methodology:

-

Preparation: Accurately weigh 15 mg of the purified ester into a clean vial. Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). The choice of CDCl₃ is due to its excellent solubilizing power for this compound and its clean spectral window. TMS serves as the universally accepted internal standard for chemical shift calibration.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: On a 400 MHz (or higher) spectrometer, acquire a proton spectrum. A standard pulse program is sufficient. Ensure the spectral width covers -1 to 12 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This experiment requires more scans due to the low natural abundance of ¹³C. The spectral width should cover 0 to 220 ppm to ensure both carbonyl carbons are observed.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Validation:

-

Chemical Shift: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Verify that all observed peaks match the expected chemical shifts (as listed in section 4.1).

-

Integration: Integrate the signals in the ¹H spectrum. The ratio of the integrals should correspond to the number of protons in each environment (e.g., 2H for the active methylene, 2H for the -OCH₂-, 3H for the -CH₃, and 11H for the cyclohexyl group).

-

Purity Assessment: The purity can be estimated from the ¹H NMR by comparing the integral of the product peaks to the integrals of any impurity signals.

-

Applications in Research and Drug Development

While 3-Cyclohexyl-3-oxopropionic acid ethyl ester is primarily a building block rather than an active pharmaceutical ingredient, its derivatives are of significant interest. The cyclohexyl moiety is a common bioisostere for phenyl groups, often used to improve metabolic stability and solubility while maintaining binding affinity.

-

Scaffold for Heterocycles: It can be used to synthesize pyrazoles, isoxazoles, and pyrimidines, which are privileged structures in medicinal chemistry.

-

Precursor for Novel Analogs: Its structure serves as a starting point for creating libraries of compounds for screening. For instance, related cyclohexyl-containing molecules have demonstrated cytotoxic activity against human leukemic cell lines, operating through caspase-independent apoptosis, highlighting the potential of this chemical space in oncology research.[8]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications provided to the European Chemicals Agency (ECHA), this compound presents several hazards.[1]

-

Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Conclusion

3-Cyclohexyl-3-oxopropionic acid ethyl ester is a valuable and versatile chemical intermediate defined by the reactivity of its β-keto ester functionality. Its moderate lipophilicity, combined with the synthetic accessibility of its active methylene site, makes it an important tool for medicinal chemists and researchers. A thorough understanding of its physicochemical properties and the application of robust analytical validation techniques, such as the NMR protocol detailed herein, are essential for its successful and reliable use in the synthesis of novel and complex molecular architectures.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 266327, this compound. PubChem. [Link]

-

Albanese, D. C. M., & Gaggero, N. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Molbank, 2025(3), M2055. [Link]

-

Amerigo Scientific. 3-cyclohexyl-3-oxo-propionic acid ethyl ester. Amerigo Scientific. [Link]

-

ResearchGate. Synthesis of ethyl (S)-3-(1-methyl-2-oxocyclohexyl)-2-oxopropanoate (10). ResearchGate. [Link]

-

FooDB. Showing Compound Ethyl 3-cyclohexylpropionate (FDB003480). FooDB. [Link]

-

ResearchGate. (PDF) Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. ResearchGate. [Link]

-

SpectraBase. 3-Cyclohexyl-2-methyl-3-oxopropanoic acid ethyl ester. SpectraBase. [Link]

-

PrepChem.com. Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. PrepChem.com. [Link]

-

SpectraBase. 3-Cyclohexyl-2-methyl-3-oxopropanoic acid ethyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Dinić, J., et al. (2017). Cyclohexyl analogues of ethylenediamine dipropanoic acid induce caspase-independent mitochondrial apoptosis in human leukemic cells. PubMed. [Link]

-

PubChemLite. This compound (C11H18O3). PubChemLite. [Link]

Sources

- 1. This compound | C11H18O3 | CID 266327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-CYCLOHEXYL-3-OXO-PROPIONIC ACID ETHYL ESTER | 15971-92-3 [chemicalbook.com]

- 3. 3-cyclohexyl-3-oxo-propionic acid ethyl ester - Amerigo Scientific [amerigoscientific.com]

- 4. Page loading... [wap.guidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

- 7. PubChemLite - this compound (C11H18O3) [pubchemlite.lcsb.uni.lu]

- 8. Cyclohexyl analogues of ethylenediamine dipropanoic acid induce caspase-independent mitochondrial apoptosis in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Reaction Mechanisms of Ethyl 3-Cyclohexyl-3-oxopropanoate

Abstract

Ethyl 3-cyclohexyl-3-oxopropanoate, a prominent β-keto ester, serves as a versatile and highly valuable building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive 1,3-dicarbonyl moiety and a sterically significant cyclohexyl group, allows for a diverse array of chemical transformations. This guide provides an in-depth exploration of the fundamental reaction mechanisms involving this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, offering field-proven insights into its synthesis, enolate chemistry, and subsequent functionalization through alkylation, acylation, and condensation reactions. Furthermore, this document details its application in the construction of complex molecular scaffolds, including heterocyclic systems, and the strategic use of decarboxylation to forge new ketone structures. Each section is supported by detailed, step-by-step experimental protocols, mechanistic diagrams, and a comprehensive list of authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Synthetic Utility of this compound

This compound (CAS No: 15971-92-3) belongs to the class of β-keto esters, a cornerstone of synthetic organic chemistry.[1] The defining feature of this class of molecules is the presence of a ketone and an ester functionality separated by a methylene group (-CH₂-). The protons on this α-carbon are significantly acidic (pKa ≈ 11 in DMSO) due to the electron-withdrawing nature of the two adjacent carbonyl groups, which stabilize the resulting conjugate base, an enolate, through resonance.[2] This inherent acidity is the wellspring of the rich and varied reactivity of this compound, making it an indispensable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

This guide will systematically explore the following core competencies of this versatile reagent:

-

Synthesis via Claisen Condensation: Establishing the foundational route to the title compound.

-

Enolate Formation and Ambident Reactivity: Understanding the heart of its reactivity.

-

Alkylation: A fundamental C-C bond-forming reaction.

-